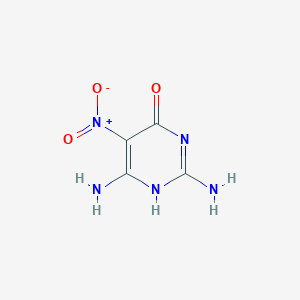

2,6-diamino-5-nitro-1H-pyrimidin-4-one

Description

Properties

IUPAC Name |

2,6-diamino-5-nitro-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H5,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFGVBWYGFPSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NC(=NC1=O)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Diaminopyrimidine Precursors

The most widely documented method involves the nitration of 2,4-diamino-6-hydroxypyrimidine using concentrated nitric acid. This approach, detailed in a patent by Weifang Aotong Pharmaceutical Co., Ltd., achieves a yield of 96.4% :

Reaction Conditions:

-

Substrate : 2,4-Diamino-6-hydroxypyrimidine (126 g).

-

Acid Catalyst : Concentrated sulfuric acid (20 g, 98% purity).

-

Nitrating Agent : Fuming nitric acid (68.5 g, 93% purity).

-

Temperature : 30–35°C.

-

Duration : 2 hours post-addition.

Procedure:

-

Dissolve the diaminopyrimidine in a solvent system containing sulfuric acid.

-

Gradually add fuming nitric acid while maintaining strict temperature control.

-

After completion, cool the mixture to −5–0°C to crystallize the product.

-

Wash the precipitate with dichloromethane and water to remove impurities.

Key Advantages :

Theoretical Pathway:

-

Synthesize the nitroso compound via acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine.

-

Oxidize the nitroso group using agents like hydrogen peroxide or potassium permanganate.

Challenges :

Alternative Routes: Ring-Closure Reactions

A patent by CN108558776A describes a ring-closure strategy starting from guanidine nitrate and methyl cyanoacetate:

Steps:

-

React guanidine nitrate with methyl cyanoacetate in a sodium methoxide-methanol system.

-

Reflux to form a pyrimidine ring structure.

-

Nitrate the intermediate under controlled acidic conditions.

Outcome :

-

Yields a nitro-substituted pyrimidine, though the exact identity of the product requires further validation.

Comparative Analysis of Methods

Optimization and Industrial Scalability

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-nitro-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methylate, guanidine salt, sodium nitrite, and dilute formic acid . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups and properties.

Scientific Research Applications

2,6-Diamino-5-nitro-1H-pyrimidin-4-one has a wide range of scientific research applications :

Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.

Biology: The compound has potential antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use as an antibiotic against Clostridioides difficile.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-5-nitro-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the pyrimidin-4-one core but differ in substituents at position 5, leading to distinct physicochemical and biological behaviors:

2,6-Diamino-5-hydroxy-4(1H)-pyrimidinone

- Substituent : Hydroxyl (-OH) at position 5.

- Molecular Formula : C₄H₅N₅O₂.

- Molecular Weight : 155.11 g/mol.

- Key Properties :

2,6-Diamino-5-(β-D-glucopyranosyloxy)-1H-pyrimidin-4-one

- Substituent: β-D-glucopyranosyloxy (a glycosidic linkage to glucose) at position 5.

- Molecular Formula : C₁₁H₁₇N₅O₈.

- Molecular Weight : 347.29 g/mol.

- Key Properties: The glucose moiety increases molecular complexity and hydrophilicity, improving bioavailability in biological systems.

2,6-Diamino-5-thiocyanato-3H-pyrimidin-4-one

- Substituent : Thiocyanato (-SCN) at position 5.

- Molecular Formula : C₅H₅N₅OS.

- Molecular Weight : 183.19 g/mol.

- Key Properties: The thiocyanato group introduces sulfur, enabling metal coordination or nucleophilic substitution reactions. Potential applications in coordination chemistry or as a precursor for sulfur-containing pharmaceuticals .

Hypothetical Comparison with 2,6-Diamino-5-nitro-1H-pyrimidin-4-one

- Substituent: Nitro (-NO₂) at position 5.

- Inferred Molecular Formula : C₄H₄N₆O₃.

- Inferred Molecular Weight : ~184.11 g/mol.

- Key Inferred Properties: The nitro group’s strong electron-withdrawing nature would reduce electron density on the pyrimidine ring, increasing stability toward electrophilic attack. Likely exhibits higher reactivity in reduction or nucleophilic aromatic substitution compared to hydroxyl or glucosyl derivatives. Potential use in explosives, agrochemicals, or as a pharmacophore in drug design (e.g., antimetabolites).

Data Table: Comparative Analysis of Pyrimidin-4-one Derivatives

Research Findings and Implications

- Hydroxyl Derivative : Its role as a biomarker underscores utility in tracking dietary pyrimidine intake or metabolic disorders .

- Thiocyanato Derivative : The -SCN group’s versatility in metal binding suggests applications in catalysis or antimicrobial agents .

- Nitro Derivative (Inferred) : The nitro group’s electron deficiency could make it a candidate for designing inhibitors targeting nucleotide-binding enzymes (e.g., dihydrofolate reductase).

Q & A

Q. How can researchers optimize the synthesis of 2,6-diamino-5-nitro-1H-pyrimidin-4-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires a stepwise approach:

- Step 1: Start with nitration of 2,6-diaminopyrimidin-4(3H)-one under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .

- Step 2: Monitor reaction progress via TLC or HPLC to detect intermediates like 5-nitroso derivatives, which are common precursors .

- Step 3: Purify the product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the nitro-substituted compound .

- Key Data:

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Temperature | 0–5°C | 60–75% | ≥95% |

| Solvent System | Ethanol/H₂O (3:1) | — | ≥98% |

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to identify characteristic peaks (e.g., NH₂ protons at δ 6.8–7.2 ppm; pyrimidine ring carbons at δ 150–160 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with m/z ≈ 200.05 (calculated for C₄H₅N₅O₂) .

- X-ray Crystallography: Resolve crystal structure to validate regiochemistry (e.g., CCDC entries 1893720/1893721 for related compounds) .

Q. How does solubility impact the selection of solvents for reactivity studies?

Methodological Answer: Solubility profiling is essential:

- Test Solvents: Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility (~20 mg/mL). For aqueous compatibility, use buffered solutions (pH 4–6) where solubility decreases to ~5 mg/mL .

- Implications: Low solubility in water may necessitate surfactants or co-solvents (e.g., PEG-400) for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted pyrimidinones?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects:

- Tautomer Analysis: Compare computed NMR spectra (DFT/B3LYP/6-31G*) with experimental data to identify dominant tautomers (e.g., 1H vs. 3H ring forms) .

- Solvent Standardization: Re-run spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .

- Case Study: Conflicting NH₂ signals in D₂O vs. DMSO-d₆ may indicate proton exchange rates affecting peak broadening .

Q. How can regioselectivity be controlled during functionalization of the pyrimidine ring?

Methodological Answer: Electronic and steric factors govern regioselectivity:

- Electrophilic Substitution: The 5-nitro group deactivates the ring, directing further substitution to the 4-oxo position. Use bulky reagents (e.g., tert-butyl halides) to favor 2-amino group reactions .

- Catalytic Strategies: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 6-amino position by pre-protecting the 2-amino group with Boc .

Q. What computational models predict the stability of this compound under varying pH and temperature?

Methodological Answer: Use molecular dynamics (MD) and quantum mechanics (QM):

- QM Calculations: Calculate bond dissociation energies (BDEs) for the nitro group to assess thermal stability (e.g., BDE < 200 kJ/mol indicates decomposition risk at >100°C) .

- MD Simulations: Model hydrolysis pathways at pH 2–12 to identify labile sites (e.g., nitro reduction to amine in acidic conditions) .

- Validation: Compare with experimental stability data (e.g., HPLC tracking of degradation products over 24h at 37°C) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s biological activity in enzymatic assays?

Methodological Answer: Contradictions may stem from assay conditions:

- Control Variables: Standardize enzyme sources (e.g., human vs. bacterial thymidylate synthase), substrate concentrations, and buffer ionic strength .

- IC50 Variability: Re-evaluate dose-response curves using a shared reference inhibitor (e.g., 5-fluorouracil) to calibrate activity measurements .

Tables for Key Comparisons

Table 1: Thermal Stability Under Different Conditions

| Condition | Temperature (°C) | Time (h) | Degradation (%) |

|---|---|---|---|

| Dry State | 100 | 24 | <5% |

| Aqueous | 80 | 12 | 15–20% |

| Acidic (pH 2) | 37 | 24 | 30% (Nitro → Amine) |

Table 2: Regioselectivity in Functionalization Reactions

| Reaction Type | Reagent | Position Modified | Yield (%) |

|---|---|---|---|

| Electrophilic | HNO₃ | C5 (Nitro) | 70 |

| Nucleophilic | Boc₂O | N2 (Amino) | 85 |

| Cross-Coupling | PhB(OH)₂ | C6 (Amino) | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.